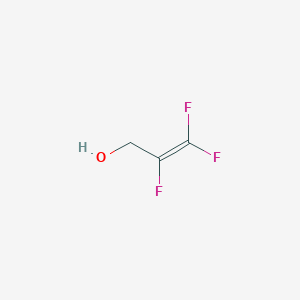

2,3,3-Trifluoro-2-propen-1 -ol

Description

2,3,3-Trifluoro-2-propen-1-ol (CAS No. 2338-85-4), also known as 1-phenyl-2,3,3-trifluoro-2-propen-1-ol, is a fluorinated allylic alcohol with the molecular formula C₉H₇F₃O and a molecular weight of 188.15 g/mol . Its structure features a propenol backbone (CH₂=CH–CH₂OH) substituted with three fluorine atoms at positions 2 and 3, along with a phenyl group at position 1. This compound is notable for its electron-withdrawing fluorine substituents, which influence its reactivity, stability, and physicochemical properties.

Key characteristics include:

Properties

IUPAC Name |

2,3,3-trifluoroprop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O/c4-2(1-7)3(5)6/h7H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBCSYHVGZDFRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trifluoro-2-propen-1-ol typically involves the reaction of trifluoroacetaldehyde with propargyl alcohol under controlled conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through an aldol condensation mechanism .

Industrial Production Methods: In industrial settings, the production of 2,3,3-Trifluoro-2-propen-1-ol can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trifluoro-2-propen-1-ol undergoes various chemical reactions, including:

Reduction: Reduction of the compound can yield trifluoropropanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride

Substitution: Thionyl chloride, phosphorus tribromide

Major Products:

Oxidation: Trifluoroacetic acid

Reduction: Trifluoropropanol

Substitution: Halogenated derivatives

Scientific Research Applications

2,3,3-Trifluoro-2-propen-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,3-Trifluoro-2-propen-1-ol exerts its effects involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins . The pathways involved include enzyme inhibition and modulation of protein-ligand interactions .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: The phenyl group in the target compound (vs. The allylic double bond in the target compound introduces conjugation, which may stabilize intermediates in synthesis or degradation pathways compared to saturated analogs like 3,3,3-Trifluoro-2-phenylpropan-1-ol .

Fluorine Positioning :

- In 3,3,3-Trifluoro-2-methylpropan-1-ol , all fluorine atoms are clustered at the terminal carbon, increasing electronegativity and acidity of the hydroxyl group compared to the target compound’s distributed fluorines .

Hazard Profiles :

Physicochemical Properties

- Boiling Points : Saturated analogs like 3,3,3-Trifluoro-2-methylpropan-1-ol have lower boiling points (~109°C) due to reduced molecular weight and lack of conjugation . The target compound’s boiling point is unreported but likely higher due to the phenyl group’s polarizability.

- Molecular Weight Trends: The phenyl-substituted compounds (CAS 2338-85-4 and 113242-93-6) have higher molecular weights (~188–190 g/mol) compared to non-aromatic analogs (~114–142 g/mol) .

Biological Activity

2,3,3-Trifluoro-2-propen-1-ol (C3H3F3O) is a fluorinated organic compound that has garnered interest due to its unique structural features and potential biological activities. The trifluoromethyl group in this compound can significantly influence its reactivity and interactions with biological systems. This article explores the biological activity of 2,3,3-Trifluoro-2-propen-1-ol, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

2,3,3-Trifluoro-2-propen-1-ol is characterized by the presence of three fluorine atoms attached to a propenol structure. This configuration contributes to its distinct chemical behavior and potential biological interactions.

The biological activity of 2,3,3-Trifluoro-2-propen-1-ol is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in metabolic pathways. For example, the compound's structural analogs have been studied for their effects on enzyme activity related to neurotransmitter regulation.

- Receptor Binding : The interaction with receptors in the serotonergic system suggests that 2,3,3-Trifluoro-2-propen-1-ol may influence mood and behavior through modulation of serotonin pathways.

Biological Activities

The following table summarizes the reported biological activities associated with 2,3,3-Trifluoro-2-propen-1-ol:

Case Studies

Recent studies have explored the biological implications of 2,3,3-Trifluoro-2-propen-1-ol:

Safety and Toxicity

The safety profile of 2,3,3-Trifluoro-2-propen-1-ol remains under investigation. Preliminary data suggest that while it exhibits interesting biological activities, comprehensive toxicity studies are necessary to fully understand its safety for therapeutic use .

Q & A

Q. What are the recommended methods for synthesizing 2,3,3-Trifluoro-2-propen-1-ol in a laboratory setting?

- Methodological Answer : Synthesis can involve fluorination or substitution reactions. For fluorinated alcohols, trifluoromethyl groups are often introduced via nucleophilic substitution using reagents like silver(I) fluoride (AgF) or halogen exchange with SF₄ under controlled conditions. For example, the reduction of a trifluoromethyl ketone precursor (e.g., 2,3,3-trifluoropropanone) using sodium borohydride (NaBH₄) in anhydrous THF at 0–5°C can yield the alcohol. Purification via fractional distillation under inert atmosphere (argon/nitrogen) is critical to avoid decomposition .

Q. How should 2,3,3-Trifluoro-2-propen-1-ol be stored to ensure stability?

- Methodological Answer : Store at -20°C in amber glass containers under inert gas (argon) to prevent moisture absorption and oxidative degradation. Short-term storage (1–2 weeks) at -4°C is acceptable for active use. Avoid exposure to light, as fluorinated alcohols are prone to photolytic cleavage of C-F bonds .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Use ¹⁹F NMR to confirm fluorine environments (δ -70 to -120 ppm for CF₃ groups) and ¹H NMR for hydroxyl proton identification (broad peak at δ 1–5 ppm, solvent-dependent). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or gas chromatography (GC-MS) ensures molecular weight validation. Infrared (IR) spectroscopy can detect O-H stretches (~3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 2,3,3-Trifluoro-2-propen-1-ol in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies for nucleophilic substitution at the trifluoromethyl group. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Molecular docking studies assess interactions with enzymes (e.g., hydrolases) to predict biological activity .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Conduct controlled experiments with standardized conditions (temperature, solvent, catalyst). Use in-situ monitoring (e.g., reaction calorimetry or Raman spectroscopy) to track intermediates. Validate products via 2D NMR (HSQC, HMBC) to distinguish regioisomers. Cross-reference data with computational predictions to identify kinetic vs. thermodynamic control .

Q. How does the compound’s fluorine configuration influence its hydrogen-bonding capacity in supramolecular assemblies?

- Methodological Answer : Perform X-ray crystallography to analyze crystal packing and hydrogen-bond networks. Compare with non-fluorinated analogs using Hirshfeld surface analysis to quantify F···H interactions. Computational studies (MD simulations) assess solvent effects on H-bond strength. Experimental validation via titration calorimetry (ITC) quantifies binding affinities .

Q. What are the challenges in detecting degradation products of 2,3,3-Trifluoro-2-propen-1-ol under oxidative conditions?

- Methodological Answer : Use LC-MS/MS with a reverse-phase C18 column and negative-ion mode to detect acidic degradation products (e.g., trifluoroacetic acid). Accelerated stability studies (40°C/75% RH) combined with isotopic labeling (e.g., ¹⁸O-water) trace oxidation pathways. Compare with GC-ECD (electron capture detection) for halogenated byproducts .

Methodological Best Practices

- Safety : Always use glove boxes for handling due to the compound’s volatility and toxicity. Follow protocols in for emergency measures (e.g., eye rinsing for 15 minutes with saline) .

- Data Validation : Triangulate experimental results with computational models and replicate studies across multiple labs to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.